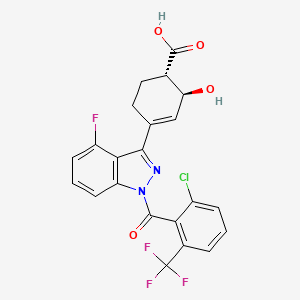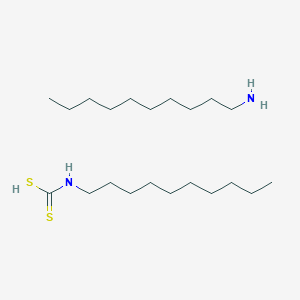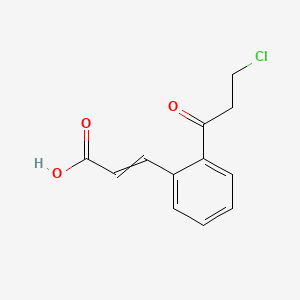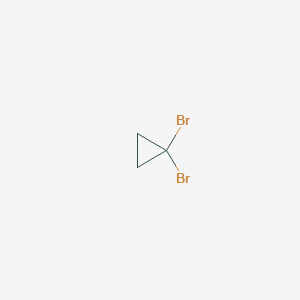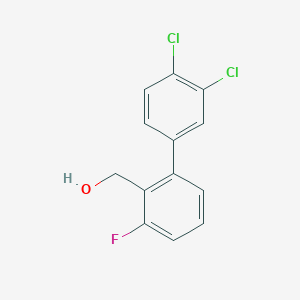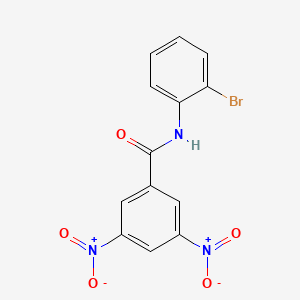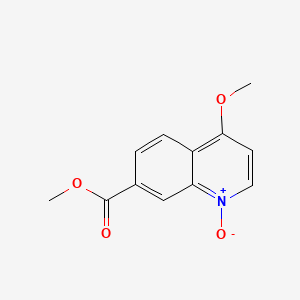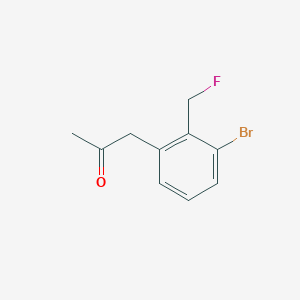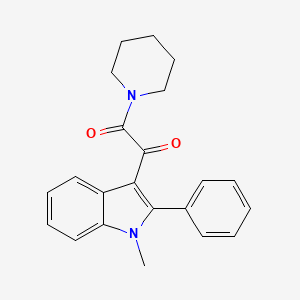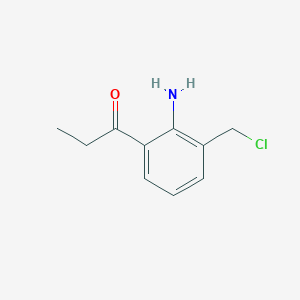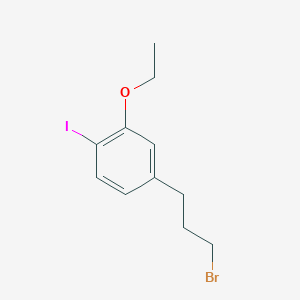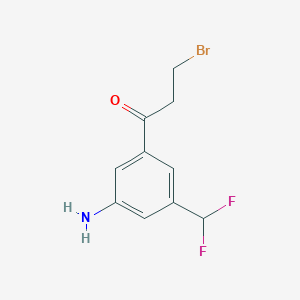
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C10H10BrF2NO It is a brominated ketone with an amino group and a difluoromethyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one typically involves the bromination of a precursor compound followed by the introduction of the amino and difluoromethyl groups. One common method involves the bromination of 1-(3-Amino-5-(difluoromethyl)phenyl)propan-1-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the ketone group can yield alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Scientific Research Applications
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of enzymatic activity by binding to the active site or allosteric sites. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets, while the bromine atom can facilitate covalent interactions with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-5-(trifluoromethyl)phenyl)-3-bromopropan-1-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(3-Amino-5-(methyl)phenyl)-3-bromopropan-1-one: Similar structure but with a methyl group instead of a difluoromethyl group.
1-(3-Amino-5-(chloromethyl)phenyl)-3-bromopropan-1-one: Similar structure but with a chloromethyl group instead of a difluoromethyl group.
Uniqueness
1-(3-Amino-5-(difluoromethyl)phenyl)-3-bromopropan-1-one is unique due to the presence of the difluoromethyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity, binding affinity, and selectivity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H10BrF2NO |
|---|---|
Molecular Weight |
278.09 g/mol |
IUPAC Name |
1-[3-amino-5-(difluoromethyl)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H10BrF2NO/c11-2-1-9(15)6-3-7(10(12)13)5-8(14)4-6/h3-5,10H,1-2,14H2 |
InChI Key |
AQRKMDCIBKOZHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)CCBr)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


